3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

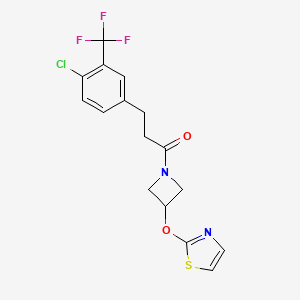

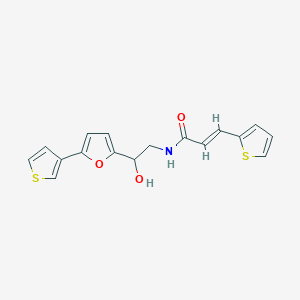

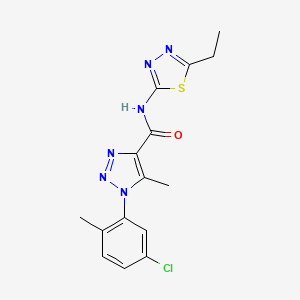

3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid is a chemical compound with the molecular formula C11H7F4NO2 . It is a derivative of propanoic acid, which is a carboxylic acid with three carbon atoms .

Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid can be represented by the InChI string:InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8) . This indicates that the molecule consists of a propanoic acid backbone with three fluorine atoms attached to the third carbon atom, and an indole group attached to the second carbon atom .

Applications De Recherche Scientifique

Environmental Impact and Biodegradability

- Polyfluoroalkyl chemicals, including structures like 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid, are widely used in various industrial and commercial applications. Their persistence and potential to degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) in the environment raise concerns due to their toxic profiles. Understanding the biodegradability of these substances, particularly through microbial degradation, is crucial for assessing their environmental fate and impacts (Liu & Avendaño, 2013).

- The development and environmental releases of fluorinated alternatives to long-chain PFCAs and PFSAs, including their precursors, have been under scrutiny. Despite their usage in various industrial applications, the risk assessment and management of these chemicals are hampered due to limited accessibility to information about their identities and environmental impacts. The necessity for cooperation among all stakeholders for generating missing data and performing meaningful risk assessments is evident (Wang et al., 2013).

Application in Organic Synthesis

- Trifluoromethanesulfonic acid, which shares structural similarities with 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid, has been extensively used in organic synthesis. Its applications include electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and synthesis of new organic compounds. The high protonating power and low nucleophilicity of trifluoromethanesulfonic acid enable the generation of cationic species from organic molecules, facilitating various chemical transformations (Kazakova & Vasilyev, 2017).

Advances in Fluoroalkylation Reactions

- Fluoroalkylation reactions, essential for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and materials, have made significant progress. The use of water or the presence of water in these reactions represents a shift towards environment-friendly methodologies. The review on fluoroalkylation reactions underscores the importance of catalytic systems and newly developed reagents for successful incorporation of fluorinated or fluoroalkylated groups under mild and environmentally benign conditions (Song et al., 2018).

Fluorine in Protein Design

- The incorporation of fluorinated analogs of hydrophobic amino acids into proteins has been explored to create proteins with novel chemical and biological properties. Fluorination has been shown to enhance protein stability against chemical and thermal denaturation while retaining structure and biological activity. This avenue of research has significant potential for creating proteins with enhanced stability and novel functionalities (Buer & Marsh, 2012).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context within the cell.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level would be diverse and context-dependent .

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4NO2/c12-7-3-1-2-5-6(4-16-9(5)7)8(10(17)18)11(13,14)15/h1-4,8,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPBLMCUUWLLQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2C(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2373454.png)

![2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione](/img/structure/B2373455.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)

![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)